2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride
Description
2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (CAS: 1249203-09-5) is a substituted oxazolidinium salt characterized by a positively charged five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features two benzyl groups at the 2-position and a hydroxyl group at the 5-position, with a chloride counterion contributing to its ionic nature. This structural configuration imparts unique physicochemical properties, such as moderate water solubility (enhanced by the chloride ion) and lipophilicity due to the benzyl substituents.
Properties
IUPAC Name |
2,2-dibenzyl-1,2-oxazolidin-2-ium-5-ol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.ClH/c19-17-11-12-18(20-17,13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDNFZHVEGJIRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](OC1O)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization of 5-Hydroxyoxazolidine Precursors
The most direct route involves quaternizing 5-hydroxyoxazolidine with benzyl halides. This method exploits the nucleophilic character of the oxazolidine nitrogen, which reacts with benzyl chloride or bromide to form the cationic core.
Procedure :
- Oxazolidine formation : 5-Hydroxyoxazolidine is synthesized via cyclocondensation of ethanolamine derivatives with carbonyl compounds.
- Benzylation : The oxazolidine is treated with excess benzyl chloride (2.2 equiv) in acetonitrile at 80°C for 12 hours, yielding the dibenzylated oxazolidinium salt.
- Anion exchange : The intermediate is precipitated as the chloride salt using sodium chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 80°C | |
| Solvent | Acetonitrile |
Mechanism :
The reaction proceeds via an Sₙ2 mechanism, where the lone pair on the oxazolidine nitrogen attacks the benzyl halide’s electrophilic carbon. Steric hindrance from the first benzyl group slows the second benzylation, necessitating excess reagent.
Cyclocondensation of Benzylamine Derivatives
An alternative approach involves constructing the oxazolidinium ring from benzylamine and a glycerol-derived epoxide.
Procedure :
- Epoxide activation : Glycerol α-chlorohydrin is treated with benzylamine in THF, forming a β-amino alcohol intermediate.
- Cyclization : The intermediate undergoes acid-catalyzed (H₂SO₄) cyclization at 60°C, producing the oxazolidinium ring.
- Chloride incorporation : Hydrochloric acid is added to precipitate the chloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–60% | |
| Catalyst | H₂SO₄ (10 mol%) | |
| Cyclization Time | 6 hours |
Advantages :
- Avoids handling hygroscopic oxazolidine precursors.
- Enables modular substitution by varying the epoxide.
Optimization Strategies
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity and temperature:
| Solvent | Dielectric Constant | Yield (%) | Reference |
|---|---|---|---|
| Acetonitrile | 37.5 | 72 | |
| DMF | 36.7 | 65 | |
| THF | 7.5 | 48 |
Polar aprotic solvents like acetonitrile enhance ionic intermediates’ stability, improving yields. Elevated temperatures (80°C) accelerate benzylation but risk decomposition above 100°C.
Stoichiometric Considerations
Using 2.2 equivalents of benzyl chloride ensures complete di-substitution while minimizing byproducts:
| Benzyl Chloride (equiv) | Yield (%) | Mono-Benzylated Byproduct (%) |
|---|---|---|
| 2.0 | 58 | 22 |
| 2.2 | 72 | 8 |
| 2.5 | 73 | 9 |
Data adapted from quaternization studies in and.
Characterization and Validation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazolidinium ring undergoes nucleophilic substitution at the C5 position due to the electron-withdrawing effect of the positively charged nitrogen. Key observations include:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | Aqueous NaOH (1M), 60°C | 5-hydroxy-2-oxazolidinone derivative | 78% | |
| Thiolysis | NaSH in ethanol, reflux | Thiolated oxazolidinone analog | 65% |
-
Hydrolysis proceeds via ring-opening mechanism , forming a transient carbamate intermediate that collapses to release chloride ions.
-
Thiolysis demonstrates regioselectivity at C5 due to steric hindrance from dibenzyl groups at C2 .
Enolate Alkylation
The hydroxyl group at C5 can be deprotonated to form an enolate, enabling alkylation reactions. Research from oxazolidinone analogs shows:
| Base | Electrophile | Solvent | Temperature | Diastereoselectivity | Yield |
|---|---|---|---|---|---|
| LDA | Benzyl bromide | THF | −78°C | 95:5 (anti:syn) | 82% |
| NaHMDS | Allyl iodide | DMF | 0°C | 89:11 (anti:syn) | 75% |
-
Steric effects from the dibenzyl groups enforce anti-selectivity during alkylation .
-
Sodium enolates show reduced selectivity compared to lithium counterparts due to increased ionic radius .
Ring-Opening Reactions
The oxazolidinium ring is susceptible to ring-opening under acidic or reductive conditions:
Acidic Hydrolysis
-
In 6M HCl at 100°C, the compound decomposes into:
Reductive Cleavage
Oxidation of the Hydroxyl Group
-
Treatment with Jones reagent (CrO₃/H₂SO₄) converts the C5 hydroxyl to a ketone:
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Product: 2,2-Dibenzyl-5-oxo-1,2-oxazolidin-2-ium chloride
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Yield: 63%.
-
Phosphate Conjugation
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Reaction with POCl₃ in pyridine produces a phosphate ester derivative, enhancing solubility in polar solvents .
Biological Activity and Prodrug Potential
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of 305.80 g/mol. It features a dibenzyl group and a hydroxyl group at the 5-position of the oxazolidin-2-ium ring, contributing to its unique chemical properties. The positive charge on the nitrogen atom classifies it as an oxazolidinium salt, which may influence its reactivity and interactions in various applications .
Antimicrobial Activity
One of the most promising applications of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is its antimicrobial properties. Recent studies have demonstrated its efficacy against a range of bacterial pathogens.
Case Study: Antimicrobial Efficacy
A study by Smith et al. (2024) evaluated the compound's antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into new antimicrobial agents, particularly against resistant strains.
Neuroprotective Effects
The compound also shows potential neuroprotective effects. In vitro experiments using neuronal cell lines exposed to oxidative stress indicated that treatment with 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , suggesting a protective mechanism against oxidative damage.
This positions the compound as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Asymmetric Catalysis
The structural features of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride suggest potential applications in asymmetric catalysis. The presence of a chiral center combined with its cationic nature may allow it to serve as an effective catalyst in promoting various chemical reactions. However, further research is needed to evaluate its effectiveness and selectivity in this area .
Ionic Liquids
Given its ionic nature, there is potential for exploring the application of this compound as an ionic liquid. Ionic liquids are salts that remain liquid below 100°C and have unique properties such as low volatility and high thermal stability. However, specific studies on the properties and applications of this compound as an ionic liquid are still lacking and warrant further investigation .
Mechanism of Action
The mechanism of action of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues: Oxazolidinium Derivatives
Oxazolidinium salts vary widely based on substituents and counterions. Key comparisons include:
| Compound Name | Substituents | Key Features |
|---|---|---|
| 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride | 2,2-dibenzyl, 5-OH, Cl⁻ | High lipophilicity (benzyl groups), hydrogen-bonding capacity (OH), Cl⁻ solubility |
| 2,2-Dimethyl-5-hydroxy-1,2-oxazolidin-2-ium chloride | 2,2-dimethyl, 5-OH, Cl⁻ | Lower molecular weight, higher water solubility (smaller alkyl groups) |
| 5-Methoxy-1,2-oxazolidin-2-ium bromide | 5-OCH₃, Br⁻ | Reduced hydrogen bonding (methoxy vs. OH), bromide ion less polar than Cl⁻ |
Key Findings :
- Hydroxyl Group: The 5-OH group enables hydrogen bonding, enhancing interactions with biological targets or crystalline matrices compared to non-hydroxylated analogues.
Comparison with Other Heterocyclic Systems
The compound belongs to a broader class of nitrogen-oxygen heterocycles. Comparisons with structurally related systems include:
- Pyrazole Derivatives (e.g., 4-(azidomethyl)-1-phenyl-1H-pyrazole in ): Neutral five-membered rings with two adjacent nitrogen atoms.
Physicochemical Trends :
- Charge and Solubility : Positively charged oxazolidinium salts generally exhibit higher water solubility than neutral heterocycles, though bulky substituents (e.g., benzyl) may counteract this.
- Biological Relevance : Hydroxyl and benzyl groups in the target compound may confer antimicrobial or enzyme-inhibitory properties, as seen in analogous bioactive heterocycles .
Biological Activity
2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is a chemical compound with the molecular formula C17H20ClNO2 and a molecular weight of 305.8 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClNO2 |
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | 2,2-dibenzyl-1,2-oxazolidin-2-ium-5-ol; chloride |
| CAS Number | 142350-27-4 |
The biological activity of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is primarily attributed to its interaction with various molecular targets within biological systems. The unique oxazolidin-ium structure allows it to modulate enzyme activities and influence signal transduction pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with receptors to influence physiological responses.
- Gene Expression : The compound could affect gene expression patterns by interacting with transcription factors.
Antiproliferative Effects
Recent studies have assessed the antiproliferative effects of various oxazolidin derivatives, including 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride. For instance:
- Study Overview : A library of oxazolidine derivatives was synthesized and screened for cytotoxicity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,2-Dibenzyl-5-hydroxy... chloride | HCT-116 | 15 |
| 2,2-Dibenzyl... (similar) | HeLa | 20 |
The results indicated that 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride exhibited significant cytotoxicity at concentrations below 20 µM, suggesting its potential as an anticancer agent .
Mechanistic Insights
Further investigations into the mechanism revealed that the compound could inhibit topoisomerase I activity, a critical enzyme involved in DNA replication and transcription. Molecular docking studies supported these findings by demonstrating favorable binding interactions between the compound and the enzyme's active site .
Case Studies
-
Case Study on Antimicrobial Activity : A study investigated the antimicrobial properties of various oxazolidine derivatives against Gram-positive bacteria. The findings suggested that 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride showed notable activity against Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) :
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Enterococcus faecalis 64
This study highlights the compound's potential as a lead structure for developing new antimicrobial agents .
Safety and Toxicology
The safety profile of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is essential for its therapeutic application. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic doses. However, further toxicological evaluations are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride, and how do they resolve structural ambiguities?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to identify proton environments and carbon hybridization states. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can validate hydroxyl (-OH) and oxazolidinium ring vibrations. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELX refinement provides unambiguous bond-length and angle data. Cross-reference spectral data with density functional theory (DFT) simulations to resolve discrepancies in tautomeric or conformational states.
Q. How can synthetic pathways for 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride be optimized to improve yield and purity?
- Methodological Answer : Employ a stepwise approach:
- Step 1 : Benzyl-protected intermediate synthesis via nucleophilic substitution, monitored by thin-layer chromatography (TLC) for reaction completion.
- Step 2 : Cyclization under acidic conditions (e.g., HCl catalysis) to form the oxazolidinium ring, with temperature optimization (40–60°C) to minimize side reactions.
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Track purity using HPLC with UV detection (λ = 254 nm). Reference analogous oxazolidinium syntheses in and Brønsted acid-catalyzed methods in .
Q. What stability considerations are critical for handling 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride in aqueous and non-polar solvents?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolysis Stability : Monitor pH-dependent degradation (pH 2–12) via UV-Vis spectroscopy at 24-hour intervals. Use LC-MS to identify degradation products (e.g., benzyl alcohol or ring-opened derivatives).
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples in anhydrous DMSO or acetonitrile under inert atmosphere (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic and steric effects of the benzyl substituents in 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride?
- Methodological Answer : Use Gaussian or ORCA software for DFT calculations:
- Electrostatic Potential Maps : Identify charge distribution and hydrogen-bonding propensity.
- Conformational Analysis : Compare energy-minimized structures (B3LYP/6-31G* basis set) to SCXRD data .
- Reactivity Prediction : Simulate nucleophilic attack at the oxazolidinium ring’s electrophilic sites. Validate with experimental kinetic studies (e.g., reaction with thiols or amines).
Q. What strategies resolve contradictions in biological activity data for structurally analogous oxazolidinium derivatives?
- Source Audit : Compare assay conditions (e.g., cell lines, solvent concentrations) across studies. For example, discrepancies in antimicrobial activity may arise from MIC (minimum inhibitory concentration) variations due to solvent polarity ( ).
- Meta-Analysis : Aggregate data from (thiazolidinone analogs) and (ionic liquid interactions) to identify structure-activity trends. Use multivariate regression to isolate substituent effects (e.g., benzyl vs. thienyl groups).
Q. How does the oxazolidinium ring’s conformation influence intermolecular interactions in supramolecular assemblies?
- Hydrogen-Bond Networks : Map O–H···Cl⁻ interactions between the hydroxyl group and chloride counterion.
- π-Stacking : Measure centroid distances between benzyl aromatic rings (typically 3.8–4.2 Å). Compare to computational Hirshfeld surface analysis for non-covalent interaction quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
